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Abstract
Ditazole is a non-steroidal anti-inflammatory drug (NSAID) with notable antiplatelet activity.[1]

[2][3][4] This technical guide provides a comprehensive overview of Ditazole, focusing on its

chemical structure, physicochemical properties, synthesis, and its mechanism of action as a

platelet aggregation inhibitor. Detailed experimental protocols for its synthesis and for the

evaluation of its biological activity are provided, alongside a visualization of its role in the

arachidonic acid signaling pathway. This document is intended to serve as a valuable resource

for researchers and professionals involved in the fields of medicinal chemistry, pharmacology,

and drug development.

Chemical Structure and Identifiers
Ditazole, with the IUPAC name 2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-

hydroxyethyl)amino]ethanol, is a derivative of 1,3-oxazole.[1] Its chemical structure is

characterized by a central oxazole ring substituted with two phenyl groups and a

diethanolamine moiety.
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Figure 1: 2D Chemical Structure of Ditazole.

Identifier Value

IUPAC Name
2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-

hydroxyethyl)amino]ethanol[1]

CAS Number 18471-20-0[1]

Molecular Formula C₁₉H₂₀N₂O₃[1]

Molecular Weight 324.37 g/mol [5]

SMILES
C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)

C3=CC=CC=C3[1]

InChI

InChI=1S/C19H20N2O3/c22-13-11-21(12-14-

23)19-20-17(15-7-3-1-4-8-15)18(24-19)16-9-5-

2-6-10-16/h1-10,22-23H,11-14H2[1]

InChIKey UUCMDZWCRNZCOY-UHFFFAOYSA-N[1]

Synonyms Ageroplas, S-222, Ditazol[1]

Physicochemical Properties
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The physicochemical properties of Ditazole are crucial for its formulation and pharmacological

behavior. A summary of its known properties is presented below.

Property Value

Melting Point 96-98 °C

Physical Description White to off-white solid

Solubility

Data not widely available. As a moderately polar

molecule, it is expected to be soluble in organic

solvents like ethanol, DMSO, and DMF. Its

solubility in aqueous solutions is likely to be low.

pKa

Experimental data not readily available. The

presence of the tertiary amine suggests it will

have a basic pKa.

Synthesis of Ditazole
Ditazole is synthesized via a nucleophilic substitution reaction between 2-chloro-4,5-

diphenyloxazole and diethanolamine.

Experimental Protocol: Synthesis of Ditazole
This protocol is based on the established synthesis of Ditazole.

Materials:

2-chloro-4,5-diphenyloxazole

Diethanolamine

Absolute Ethanol

Ethyl ether

Petroleum ether
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Round-bottom flask with reflux condenser

Heating mantle

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 5.1 g of 2-chloro-4,5-diphenyloxazole and

6.3 g of diethanolamine in 50 mL of absolute ethanol.

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure

using a rotary evaporator at approximately 1 mm Hg.

Precipitation: To the resulting oily residue, add 100 mL of 50% ethanol at 60 °C.

Crystallization: Cool the hydro-alcoholic solution to induce crystallization of the product.

Isolation and Purification: Collect the resulting solid by filtration. Recrystallize the crude

product from a mixture of ethyl ether and petroleum ether to yield pure 2-bis(β-

hydroxyethyl)amino-4,5-diphenyl-oxazole (Ditazole).

Drying: Dry the purified product under vacuum. The expected yield is approximately 4.5 g

(69.5%).

Pharmacological Properties and Mechanism of
Action
Ditazole's primary pharmacological effect is the inhibition of platelet aggregation.[6] It is

classified as a non-steroidal anti-inflammatory drug (NSAID) and exhibits analgesic and

antipyretic properties similar to phenylbutazone.[4]
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Mechanism of Action: Inhibition of Prostaglandin
Synthesis
Ditazole exerts its antiplatelet effect by inhibiting the synthesis of prostaglandins, key signaling

molecules in the platelet activation cascade.[7] Specifically, it interferes with the arachidonic

acid pathway.

When platelets are activated, for instance by collagen, phospholipase enzymes release

arachidonic acid from the platelet membrane. The enzyme cyclooxygenase (COX) then

converts arachidonic acid into prostaglandin H2 (PGH2).[8] PGH2 is a precursor to several

bioactive prostanoids, including thromboxane A2 (TXA2), a potent inducer of platelet

aggregation and vasoconstriction.[9][10]

Ditazole inhibits the formation of prostaglandins, thereby reducing the downstream synthesis of

TXA2.[7] This leads to a decrease in collagen-induced platelet aggregation.[7] It is important to

note that Ditazole does not significantly affect primary ADP-induced aggregation, indicating its

specific action on the prostaglandin-mediated pathway.[6]

Arachidonic Acid

Cyclooxygenase (COX) Prostaglandin H2 (PGH2) Thromboxane A2 Synthase Thromboxane A2 (TXA2) Platelet Aggregation

Ditazole  Inhibition

Click to download full resolution via product page

Caption: Signaling pathway of Ditazole's antiplatelet action.

Experimental Evaluation of Antiplatelet Activity
The inhibitory effect of Ditazole on platelet aggregation can be quantified using in vitro assays,

with light transmission aggregometry being a standard method.
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Experimental Protocol: In Vitro Platelet Aggregation
Assay
This protocol describes a general procedure for assessing the effect of Ditazole on collagen-

induced platelet aggregation using light transmission aggregometry.

Materials:

Ditazole

Collagen (platelet agonist)

Human whole blood (anticoagulated with sodium citrate)

Phosphate-buffered saline (PBS)

Light transmission aggregometer

Centrifuge

Pipettes and cuvettes

Procedure:

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

Collect human whole blood into tubes containing sodium citrate.

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room

temperature to obtain PRP.

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain

PPP.

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

Aggregometer Setup:
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Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

Assay Procedure:

Pre-warm PRP aliquots to 37°C.

Add a specific volume of Ditazole solution (at various concentrations) or vehicle control

(e.g., DMSO diluted in PBS) to the PRP and incubate for a specified time (e.g., 5 minutes)

at 37°C with stirring.

Initiate platelet aggregation by adding a sub-maximal concentration of collagen.

Record the change in light transmission for a set period (e.g., 10 minutes).

Data Analysis:

Determine the maximum percentage of aggregation for each sample.

Calculate the percentage of inhibition for each Ditazole concentration relative to the

vehicle control.

Plot the percentage of inhibition against the Ditazole concentration to determine the IC₅₀

value.
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Caption: Workflow for in vitro platelet aggregation assay.
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Conclusion
Ditazole is a well-characterized oxazole derivative with significant antiplatelet properties

stemming from its inhibition of the cyclooxygenase pathway and subsequent reduction of

thromboxane A2 synthesis. This guide provides a detailed summary of its chemical and

physical properties, a reproducible synthesis protocol, and a standard method for evaluating its

biological activity. The information presented herein should serve as a valuable technical

resource for researchers in medicinal chemistry and pharmacology who are interested in the

study and development of antiplatelet agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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